molecular formula C21H23N3O5 B2495620 Methyl 5-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)furan-2-carboxylate CAS No. 2034332-16-4

Methyl 5-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)furan-2-carboxylate

Cat. No. B2495620
CAS RN: 2034332-16-4
M. Wt: 397.431
InChI Key: RWYOGMWSSLDDKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives, which are structurally related to the mentioned compound, involves multiple steps, including reactions with aminofuran carboxylates and dibenzoyl compounds. For example, a process described by Antonov, Dmitriev, and Maslivets (2021) involves reacting 4,5-dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate to form related furan-pyridine carboxylates, demonstrating the complexity and versatility of furan derivatives in synthetic chemistry (Antonov, Dmitriev, & Maslivets, 2021).

Scientific Research Applications

Analytical and Spectral Studies

One key area of research involves the analytical and spectral study of furan ring-containing organic ligands, highlighting their synthesis, characterization, and antimicrobial activity. For instance, the synthesis and study of furan ring derivatives for their chelating properties and potential antibacterial activities against human pathogens have been examined, showcasing the diverse applications of furan compounds in developing antimicrobial agents (Patel, 2020).

Synthesis and Antimicrobial Activities

Further investigations have focused on the synthesis and antimicrobial properties of azole derivatives starting from furan-2-carbohydrazide, demonstrating the compound's foundational role in creating new molecules with potential antimicrobial effects. This research underlines the versatility of furan derivatives in synthesizing compounds with significant biological activities (Başoğlu et al., 2013).

Neuroinflammation Imaging

Remarkably, derivatives have been developed for PET imaging to target CSF1R, a microglia-specific marker. This application is crucial for noninvasively imaging reactive microglia and their role in neuroinflammation across various neuropsychiatric disorders. Such advancements offer invaluable tools for understanding and potentially treating neuroinflammatory conditions (Horti et al., 2019).

Antiprotozoal Agents

Additionally, the compound's framework has contributed to synthesizing novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents. This research exemplifies the potential of furan derivatives in creating therapeutics against protozoal infections, highlighting the compound's significance in medicinal chemistry (Ismail et al., 2004).

Safety and Hazards

  • Toxicity : Assess its toxicity profile, especially considering its cytotoxic potential against leukemia cell lines .

properties

IUPAC Name

methyl 5-[[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-28-20(26)18-8-7-17(29-18)13-22-11-9-15(10-12-22)23-14-19(25)24(21(23)27)16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYOGMWSSLDDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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